N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with a hydroxyl group and a carboxamide group, along with a phenyl ring substituted with two octyloxy groups. Its molecular formula is C34H51NO4, and it has a molecular weight of approximately 519.34 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Naphthalene Core: The naphthalene core is synthesized through a series of reactions, including Friedel-Crafts acylation and subsequent cyclization.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Substitution with Octyloxy Groups: The phenyl ring is substituted with octyloxy groups through an etherification reaction, using octanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The octyloxy groups can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or alcohols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphthylamines.
Substitution: Formation of various alkoxy-substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Wirkmechanismus
The mechanism of action of N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death.
Pathways Involved: It may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide can be compared with similar compounds such as:
- N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide
- N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide
- N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
827331-30-6 |
---|---|
Molekularformel |
C33H45NO4 |
Molekulargewicht |
519.7 g/mol |
IUPAC-Name |
N-(2,5-dioctoxyphenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C33H45NO4/c1-3-5-7-9-11-15-21-37-28-19-20-32(38-22-16-12-10-8-6-4-2)30(25-28)34-33(36)29-23-26-17-13-14-18-27(26)24-31(29)35/h13-14,17-20,23-25,35H,3-12,15-16,21-22H2,1-2H3,(H,34,36) |
InChI-Schlüssel |
WUZHHQYRZFGWNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC(=C(C=C1)OCCCCCCCC)NC(=O)C2=CC3=CC=CC=C3C=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.